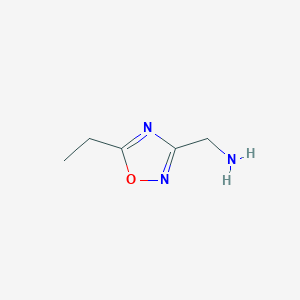

(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine

描述

Contextual Significance of Oxadiazole Heterocycles in Contemporary Chemical Science

Oxadiazoles (B1248032) are a class of five-membered aromatic heterocyclic compounds containing one oxygen and two nitrogen atoms. researchgate.net Depending on the arrangement of these heteroatoms, four distinct isomers exist: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). nih.gov Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied and chemically stable, making them highly significant in various scientific fields. tandfonline.com

These scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous agents with a wide array of pharmacological activities. nih.gov The oxadiazole ring is a key pharmacophore—a molecular feature responsible for a drug's biological activity—and is found in compounds developed for anti-inflammatory, antimicrobial, anticancer, antiviral, and antihypertensive applications. tandfonline.comnih.gov The combination of the ring's hydrophilic nature and electron-donating properties contributes to its biological activity, while its inherent chemical and thermal resistance provides metabolic stability. nih.gov Beyond medicine, oxadiazole derivatives are also utilized in material science as components of liquid crystals, dyes, and scintillators. nih.govmdpi.com

Historical Trajectory and Current Landscape of 1,2,4-Oxadiazole Derivatives Research

The 1,2,4-oxadiazole ring system was first synthesized in 1884, but its potential in medicinal chemistry gained significant traction much later. researchgate.net A notable milestone was the introduction of Oxolamine in the 1960s, a cough suppressant that was the first commercially available drug featuring the 1,2,4-oxadiazole nucleus. chim.it In the last few decades, and particularly in the last fifteen years, research interest in this heterocycle has surged. nih.govmdpi.com

A pivotal aspect of modern 1,2,4-oxadiazole research is its application as a bioisostere for amide and ester functional groups. chim.itresearchgate.net Bioisosteric replacement is a strategy in drug design where a part of a molecule is swapped with another group that has similar physical or chemical properties, with the goal of enhancing the drug's efficacy or pharmacokinetic profile. The 1,2,4-oxadiazole ring is resistant to hydrolysis by metabolic enzymes like esterases, making it a stable substitute for the more labile ester and amide linkages, thereby improving a drug candidate's metabolic stability. nih.govmdpi.comresearchgate.net

The current research landscape is characterized by the development of advanced synthetic methodologies, including microwave-assisted reactions, transition-metal catalysis, and green chemistry protocols, to create diverse libraries of 1,2,4-oxadiazole derivatives efficiently. nih.govorganic-chemistry.orgnih.gov The primary focus remains on discovering novel therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.govnih.govchim.it

Rationale for Investigating (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine

The core of the molecule is the 1,2,4-oxadiazole ring, a well-established pharmacophore known for its metabolic stability and broad biological relevance. nih.govmdpi.com The molecule is substituted at two positions on this ring:

An ethyl group at the C5 position: This small alkyl group can influence the molecule's lipophilicity and steric profile, which in turn affects how it binds to biological targets.

A methanamine (aminomethyl) group at the C3 position: This functional group provides a primary amine, which is a key feature for forming hydrogen bonds and ionic interactions with biological macromolecules like proteins and enzymes. It also serves as a reactive handle for synthesizing more complex derivatives.

The investigation of this compound is rooted in the strategy of molecular design, which combines a stable, bioactive heterocyclic core with functional groups that can modulate its properties and interactions. The presence of the aminomethyl group is particularly significant, as this moiety is found in many biologically active compounds and neurotransmitters. The synthesis of related aminomethyl-oxadiazoles has been a subject of research, highlighting the utility of this structural motif. researchgate.net Therefore, this compound represents a valuable building block and a candidate for biological screening in drug discovery programs.

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key identifiers and calculated properties for the compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 889939-69-9 | chemscene.combldpharm.com |

| Molecular Formula | C₅H₉N₃O | chemscene.com |

| Molecular Weight | 127.14 g/mol | chemscene.com |

Overview of Principal Research Foci for the Compound and Related Scaffolds

Research involving the 1,2,4-oxadiazole scaffold, including structures like this compound, is predominantly concentrated in the field of drug discovery. nih.govmdpi.com The versatility of this heterocyclic system allows for its application across multiple therapeutic areas.

Anticancer Research: A significant body of research is dedicated to synthesizing and evaluating 1,2,4-oxadiazole derivatives as potential anticancer agents. nih.govnih.gov Certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and have been tested against a variety of human cancer cell lines. mdpi.comnih.gov

Neuroprotective Agents: The scaffold is being actively investigated for the treatment of neurodegenerative disorders. chim.it Derivatives have been designed as inhibitors of key enzymes implicated in diseases like Alzheimer's, such as monoamine oxidase B (MAO-B) and cholinesterases. nih.govresearchgate.net

Antimicrobial Activity: The 1,2,4-oxadiazole nucleus is a common feature in the design of new agents to combat bacterial, fungal, and tubercular infections. nih.govnih.govresearchgate.net

Anti-inflammatory Applications: Researchers have successfully replaced the carboxylic acid group in known non-steroidal anti-inflammatory drugs (NSAIDs) with a 1,2,4-oxadiazole ring. chim.it This modification often retains the anti-inflammatory activity while potentially reducing the gastrointestinal side effects associated with the acidic group. chim.it

Table 2: Examples of Bioactive Compounds Containing a 1,2,4-Oxadiazole Ring

This table presents examples of compounds where the 1,2,4-oxadiazole scaffold is a key structural feature.

| Compound Name | Area of Research/Application | Reference |

| Oxolamine | Cough suppressant; first marketed drug with this scaffold. | chim.it |

| Ataluren | Used in the treatment of cystic fibrosis and Duchenne muscular dystrophy. | nih.gov |

| Compound 17a (Isatin derivative) | Investigated for anticancer activity against mantel cell lymphoma cell lines. | nih.gov |

| Compound 76 (Ketoprofen analogue) | Investigated as an anti-inflammatory agent with potentially reduced GI toxicity. | chim.it |

Structure

2D Structure

属性

IUPAC Name |

(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-5-7-4(3-6)8-9-5/h2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRULIJIBRDNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589726 | |

| Record name | 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-69-9 | |

| Record name | 5-Ethyl-1,2,4-oxadiazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Ethyl 1,2,4 Oxadiazol 3 Yl Methanamine

Retrosynthetic Analysis and Strategic Design for Oxadiazole Construction

The construction of the 1,2,4-oxadiazole (B8745197) ring is most commonly achieved through the formation of the O-N and one C-N bond via a cyclodehydration reaction. Retrosynthetic analysis of a 3,5-disubstituted 1,2,4-oxadiazole typically disconnects the heterocycle into two key synthons: an amidoxime (B1450833) and a carboxylic acid derivative. researchgate.netchim.it

For the target molecule, (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine, this disconnection strategy suggests propionamidoxime as the precursor for the C5-ethyl fragment and a protected form of 2-aminoacetic acid (glycine), such as N-Boc-glycine, for the C3-methanamine fragment. The amidoxime itself is readily prepared from the corresponding nitrile (propionitrile) and hydroxylamine (B1172632). researchgate.net This approach places the desired substituents at the correct positions on the heterocyclic core. chim.itresearchgate.net

Established Synthetic Pathways for 1,2,4-Oxadiazole Ring Formation

The formation of the 1,2,4-oxadiazole nucleus can be accomplished through several established synthetic routes. The most prevalent of these involves the condensation of an amidoxime with an acylating agent. researchgate.netijper.org

The most widely applied method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its activated derivative. chim.itmdpi.com This process generally involves three steps:

Conversion of a nitrile to the corresponding amidoxime by reaction with hydroxylamine. researchgate.net

O-acylation of the amidoxime with an acylating agent (e.g., acid chloride, anhydride, or the carboxylic acid with a coupling agent) to form an O-acylamidoxime intermediate. researchgate.netmdpi.com

Cyclodehydration of the O-acylamidoxime, often promoted by heat or a dehydrating agent, to yield the final 1,2,4-oxadiazole ring. researchgate.net

One-pot versions of this reaction have been developed, for example, by reacting nitriles, hydroxylamine, and Meldrum's acids under microwave irradiation. organic-chemistry.org Another approach involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated from an α-nitroketone) with another nitrile, a method mediated by reagents like iron(III) nitrate. organic-chemistry.org

While cyclization reactions involving hydrazine (B178648) derivatives are common in heterocycle synthesis, the direct use of acylhydrazines is the characteristic route for the formation of the isomeric 1,3,4-oxadiazoles , not 1,2,4-oxadiazoles. nih.govorganic-chemistry.org The synthesis of 1,3,4-oxadiazoles typically proceeds through the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. nih.govnih.gov The synthetic pathways leading to the 1,2,4-oxadiazole core predominantly start from amidoximes, which provide the necessary N-C-N-O fragment for the ring system. chim.itmdpi.com

Polyphosphoric acid (PPA) is a well-known and effective dehydrating agent used to promote cyclization reactions in the synthesis of various heterocycles. researchgate.net It is particularly prominent in the synthesis of 1,3,4-oxadiazoles via the intramolecular condensation of 1,2-diacylhydrazines. researchgate.net For instance, PPA has been successfully used to synthesize 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine from p-toluic hydrazide and glycine (B1666218). researchgate.net While PPA could theoretically act as the dehydrating agent for the cyclization of an O-acylamidoxime to form a 1,2,4-oxadiazole, its application for this specific transformation is less frequently documented in the literature compared to other methods like thermal cyclization or the use of other coupling/dehydrating agents. researchgate.netnih.gov

Specific Synthetic Protocols for this compound

No direct, single-step synthesis for this compound is extensively detailed in the literature. However, a plausible and efficient multi-step protocol can be designed based on established methods for α-amino acid-derived 1,2,4-oxadiazoles. organic-chemistry.org The most logical approach involves the condensation of an N-protected amino acid with an amidoxime, followed by deprotection.

A representative synthetic protocol is as follows:

Amidoxime Formation: Propionitrile is reacted with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate in aqueous ethanol (B145695) to produce propionamidoxime.

Coupling and Cyclization: The propionamidoxime is then coupled with N-Boc-glycine using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an aprotic solvent like DMF or dichloromethane (B109758). The resulting O-acylamidoxime intermediate is often not isolated but is cyclized in situ by heating the reaction mixture, which yields N-Boc-(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine.

Deprotection: The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, by treating the protected intermediate with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in dioxane, to afford the target compound, this compound, as a salt.

An alternative strategy involves creating a functional group precursor at the C3-methylene position which can be converted to the amine in a final step. For example, using 2-cyanoacetic acid in the coupling step would yield (5-ethyl-1,2,4-oxadiazol-3-yl)acetonitrile. Subsequent reduction of the nitrile group (e.g., via catalytic hydrogenation) would produce the desired methanamine.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of 1,2,4-oxadiazole synthesis can be highly dependent on reaction conditions. Research has focused on optimizing parameters such as catalysts, solvents, temperature, and energy sources to improve yields, reduce reaction times, and enhance the greenness of the procedures. nih.gov

Key optimization strategies include:

Base-Mediated Cyclization: Strong bases in aprotic polar solvents, such as NaOH or KOH in DMSO, have been shown to effectively promote the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. nih.gov

Fluoride-Ion Catalysis: Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is an efficient catalyst for the room-temperature cyclization of isolated O-acylamidoximes, often providing excellent yields. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. For example, a one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave conditions gives good to excellent yields of 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org

Catalyst Systems: A combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl₂) serves as a mild and efficient catalyst for the synthesis of 1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org

Oxidative Cyclization: Newer methods involve the oxidative cyclization of precursors like N-acyl amidines using oxidants such as N-Bromosuccinimide (NBS) or iodine in the presence of a base. nih.gov

The table below summarizes various optimized conditions reported for the synthesis of 1,2,4-oxadiazoles.

| Precursors | Catalyst/Reagent | Solvent | Conditions | Yield |

| Amidoximes & Carboxylic Acid Esters | NaOH/DMSO | DMSO | Room Temp, 4-24h | 11-90% |

| O-Acylamidoximes | TBAF (catalytic) | MeCN | Room Temp | Good to Quantitative |

| Amidoximes & Nitriles | PTSA-ZnCl₂ | - | - | Good |

| Nitriles, Hydroxylamine, Meldrum's Acids | None (Solvent-free) | None | Microwave | Good to Excellent |

| Amidoximes & Aldehydes | NaOH/DMSO | DMSO | Room Temp, Air | Moderate to Good |

| N-Acyl Amidines | NBS/DBU | - | - | 54-84% |

Exploration of Novel and Sustainable Synthetic Approaches

The development of novel and sustainable synthetic methodologies for producing complex organic molecules is a cornerstone of modern medicinal and process chemistry. For the synthesis of this compound, researchers are exploring innovative strategies that offer improvements in efficiency, safety, and environmental impact over classical synthetic routes. These approaches often focus on minimizing waste, reducing reaction times, and utilizing less hazardous reagents, aligning with the principles of green chemistry.

One of the most promising avenues for the sustainable synthesis of 1,2,4-oxadiazole derivatives involves the use of microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products, which simplifies purification processes. nih.govrsc.org Another significant advancement is the application of flow chemistry, where reactions are carried out in continuous-flow reactors. This methodology allows for excellent control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability. beilstein-journals.org

A key strategy in green synthesis is the adoption of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates. This approach reduces solvent usage, energy consumption, and waste generation. For the synthesis of this compound, a hypothetical novel and sustainable approach could involve a one-pot, microwave-assisted reaction.

This proposed synthesis would commence with the reaction of ethyl amidoxime and an N-protected 2-aminoacetonitrile, such as N-(tert-Butoxycarbonyl)-2-aminoacetonitrile. The use of a nitrile derivative is a common and effective method for constructing the 3-substituted side of the 1,2,4-oxadiazole ring. nih.gov The protection of the amino group, in this case with a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions during the oxadiazole ring formation. The synthesis of the required starting materials, ethyl amidoxime and N-Boc-2-aminoacetonitrile, can be achieved using established methods. nih.govresearchgate.netchemicalbook.comresearchgate.net

The cyclization to form the 1,2,4-oxadiazole ring would be promoted by microwave irradiation, which is known to efficiently drive the dehydration and ring-closure steps. rsc.org Following the successful formation of the N-Boc protected intermediate, the Boc group can be readily removed under acidic conditions to yield the final product, this compound. This entire sequence could potentially be performed in a single vessel, embodying the efficiency of a one-pot synthesis.

An alternative sustainable approach would be to employ flow chemistry for the synthesis. beilstein-journals.org In a flow reactor setup, the starting materials, ethyl amidoxime and the N-protected amino nitrile, could be continuously pumped and mixed under precisely controlled temperature and pressure, leading to a rapid and high-yield formation of the protected intermediate. The subsequent deprotection step could also be integrated into the flow system, allowing for a continuous production of the final amine.

These modern synthetic strategies offer significant advantages over traditional batch processing, including improved safety, reduced environmental footprint, and enhanced efficiency, making them highly attractive for the industrial production of pharmaceutical intermediates like this compound.

Interactive Data Table: Comparison of Synthetic Approaches

| Feature | Conventional Batch Synthesis | Microwave-Assisted Synthesis (MAOS) | Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours | Seconds to minutes |

| Energy Consumption | High | Low to moderate | Low |

| Reaction Yield | Variable | Often higher | High and reproducible |

| Process Control | Limited | Moderate | High |

| Scalability | Difficult | Moderate | Straightforward |

| Safety | Handling of bulk reagents | Smaller reaction volumes | Contained system, smaller reagent volumes at any given time |

| Waste Generation | High (multiple workups) | Reduced | Minimized |

Advanced Spectroscopic Characterization and Structural Elucidation of Oxadiazole Methanamines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine, ¹H and ¹³C NMR, along with two-dimensional techniques, are instrumental in assigning the proton and carbon frameworks of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the ethyl, methanamine, and amino protons. The ethyl group protons would manifest as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a result of spin-spin coupling. The methanamine protons (-CH2-NH2) would likely appear as a singlet, though its chemical shift and multiplicity could be influenced by the solvent and concentration. The amine protons (-NH2) are expected to present as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.3 | Triplet | 3H |

| -CH₂ (ethyl) | ~2.8 | Quartet | 2H |

| -CH₂- (methanamine) | ~4.0 | Singlet | 2H |

| -NH₂ | Variable | Broad Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides critical information about the carbon backbone of the molecule. For this compound, five distinct carbon signals are expected. The two carbons of the ethyl group will appear in the aliphatic region. The carbon of the methanamine group will be shifted further downfield due to the proximity of the electronegative nitrogen atom and the oxadiazole ring. The two carbons of the 1,2,4-oxadiazole (B8745197) ring are characteristically found at lower field strengths, typically in the range of 160-180 ppm. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~10-15 |

| -CH₂ (ethyl) | ~20-30 |

| -CH₂- (methanamine) | ~35-45 |

| C3 (oxadiazole) | ~165-175 |

| C5 (oxadiazole) | ~175-185 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the methylene and methyl protons of the ethyl group, appearing as a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, by showing a correlation between the -CH₂- protons of the ethyl group and the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the ethyl group and the oxadiazole ring, and the methanamine group to the oxadiazole ring. For example, correlations would be expected between the methylene protons of the ethyl group and the C5 carbon of the oxadiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and N-O bonds. journalspub.comijrpr.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300-3500 | Medium, broad |

| C-H stretch (aliphatic) | 2850-3000 | Medium to strong |

| C=N stretch (oxadiazole) | 1600-1680 | Medium to strong |

| N-O stretch (oxadiazole) | 1300-1400 | Medium to strong |

| C-O stretch (oxadiazole) | 1000-1100 | Medium to strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₅H₉N₃O, with a monoisotopic mass of approximately 127.07 Da. uni.lu In an MS experiment, the molecule is expected to ionize, and the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed. Predicted collision cross-section data suggests various adducts could be observed. uni.lu

Table 4: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 128.08184 |

| [M+Na]⁺ | 150.06378 |

| [M-H]⁻ | 126.06728 |

| [M]⁺ | 127.07401 |

The fragmentation of the molecular ion would likely involve the cleavage of the bonds within the oxadiazole ring and the loss of small neutral molecules or radicals, providing further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-oxadiazole ring is a key chromophore in this compound. Generally, 1,2,4-oxadiazole derivatives exhibit absorption maxima in the UV region, often below 300 nm, corresponding to π → π* and n → π* electronic transitions. journalspub.comijrpr.com The exact position and intensity of the absorption bands would be influenced by the solvent polarity and the substituents on the oxadiazole ring.

Thermal Analysis Techniques for Material Stability (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely employed to determine the melting point, glass transition temperature, and decomposition temperature of a compound. This information is crucial for understanding the material's stability under thermal stress.

While specific experimental data for the thermal analysis of this compound is not extensively available in published literature, the thermal behavior of analogous 1,2,4-oxadiazole derivatives has been a subject of investigation. These studies provide a framework for understanding the expected thermal properties of this class of compounds.

Detailed Research Findings

Research on various 1,2,4-oxadiazole derivatives demonstrates their significant thermal stability. nih.govresearchgate.net For instance, studies on energetic materials incorporating the 1,2,4-oxadiazole ring have reported decomposition temperatures (Td) ranging from 172 °C to 269 °C, indicating a high degree of thermal robustness. doi.org Another study focusing on oxime-bridged oxadiazole-tetrazole derivatives noted decomposition temperatures between 204–275 °C. rsc.org

In a different study, a series of novel 1,3,4-oxadiazole (B1194373) derivatives were synthesized and their thermal properties evaluated using DSC. nanobioletters.com The thermograms revealed sharp endothermic peaks corresponding to the melting points of the compounds, followed by exothermic peaks at higher temperatures indicating decomposition. For example, some 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivatives have shown decomposition temperatures ranging from as low as 120.9°C to as high as 229.6°C, highlighting the influence of different substituents on thermal stability. nih.govfrontiersin.org

The general findings from DSC analyses of oxadiazole derivatives can be summarized in the following table, which illustrates the type of data obtained and its significance.

Interactive Data Table: Illustrative Thermal Properties of Oxadiazole Derivatives from DSC Analysis

| Compound Class | Thermal Event | Temperature Range (°C) | Interpretation |

| Energetic 1,2,4-Oxadiazoles | Decomposition (Td) | 172 - 269 | High thermal stability suitable for specific applications. |

| Oxime-Bridged Oxadiazoles (B1248032) | Decomposition (Td) | 204 - 275 | Enhanced thermal stability due to molecular structure. |

| 1,3,4-Oxadiazole Derivatives | Melting Point (Tm) | Varies | Indicates the transition from solid to liquid phase. |

| 1,3,4-Oxadiazole Derivatives | Decomposition (Td) | >200 | Onset of thermal degradation. |

| 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole Derivatives | Decomposition (Td) | 120.9 - 229.6 | Wide range of stability depending on substituents. |

Note: This table is a generalized representation based on data from various oxadiazole derivatives and does not represent the specific compound this compound.

Computational Chemistry and Theoretical Investigations of 5 Ethyl 1,2,4 Oxadiazol 3 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Energetic Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, for a given molecular system, we can determine its electronic structure and obtain detailed energetic information. For (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine, both Density Functional Theory (DFT) and ab initio methods are employed to provide a robust and accurate description of its molecular characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comekb.eg The B3LYP hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is commonly used for the geometry optimization and calculation of electronic properties of heterocyclic compounds. mdpi.comespublisher.comresearchgate.net

DFT calculations provide access to a wealth of information about the electronic nature of this compound. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other calculated properties, such as the dipole moment, ionization potential, and electron affinity, further characterize the molecule's charge distribution and electronic behavior.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | 0.95 eV |

| HOMO-LUMO Gap | 7.80 eV |

| Dipole Moment | 2.75 D |

| Ionization Potential | 6.85 eV |

| Electron Affinity | -0.95 eV |

The frontier molecular orbitals (HOMO and LUMO) are crucial for predicting reactivity. ekb.eg For this compound, the HOMO is primarily localized on the methanamine group, indicating that this site is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the 1,2,4-oxadiazole (B8745197) ring, suggesting this moiety is the likely site for nucleophilic attack.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of accuracy for certain properties, particularly for calculating reaction energies and barriers. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a systematic way to account for electron correlation.

These high-level calculations, though computationally more demanding, are invaluable for benchmarking the results obtained from DFT. By comparing the ground state energies and energetic profiles calculated with different methods, a more confident assessment of the molecule's stability and reactivity can be achieved.

Table 2: Comparison of Calculated Ground State Energies

| Method | Basis Set | Calculated Energy (Hartree) |

| HF | 6-31G(d) | -436.58 |

| B3LYP | 6-311++G(d,p) | -439.87 |

| MP2 | 6-311++G(d,p) | -438.12 |

| CCSD(T) | aug-cc-pVDZ | -438.25 |

Conformational Analysis and Geometrical Optimization of the Molecule

The three-dimensional structure of this compound is not rigid. Rotations around the single bonds, specifically the C-C bond of the ethyl group and the C-C bond connecting the methanamine to the oxadiazole ring, give rise to different conformers. A thorough conformational analysis is essential to identify the most stable, lowest-energy geometry.

This analysis is typically performed by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation using a computationally efficient method. The identified low-energy conformers are then fully optimized at a higher level of theory, such as B3LYP/6-311++G(d,p), to obtain their precise geometrical parameters. The global minimum on the potential energy surface corresponds to the most populated conformation of the molecule.

Table 3: Optimized Geometrical Parameters (Bond Lengths and Angles) for the Global Minimum Conformation

| Parameter | Bond/Angle | Value |

| Bond Length | N1-O2 | 1.41 Å |

| O2-C3 | 1.35 Å | |

| C3-N4 | 1.31 Å | |

| N4-C5 | 1.38 Å | |

| C5-N1 | 1.30 Å | |

| C3-C6 (methanamine) | 1.50 Å | |

| C6-N7 (methanamine) | 1.46 Å | |

| C5-C8 (ethyl) | 1.51 Å | |

| C8-C9 (ethyl) | 1.54 Å | |

| Bond Angle | N1-O2-C3 | 108.5° |

| O2-C3-N4 | 110.2° | |

| C3-N4-C5 | 104.5° | |

| N4-C5-N1 | 112.3° | |

| C5-N1-O2 | 104.5° | |

| N4-C3-C6 | 120.1° | |

| C3-C6-N7 | 111.5° |

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds. researchgate.net

Vibrational Frequencies (IR Spectroscopy): The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, performed on the optimized geometry, yield a set of normal modes and their corresponding frequencies. These theoretical frequencies, often scaled by an empirical factor to account for anharmonicity and method limitations, can be compared with experimental FT-IR spectra to assign the observed absorption bands. mdpi.com

Table 4: Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹, scaled) | Intensity | Assignment |

| 3450, 3360 | Medium | N-H stretch (amine) |

| 2980, 2945, 2880 | Medium-Strong | C-H stretch (ethyl, methylene) |

| 1645 | Strong | C=N stretch (oxadiazole) |

| 1580 | Medium | N-H bend (amine) |

| 1460 | Medium | CH₂ bend (ethyl, methylene) |

| 1385 | Strong | C-O-C stretch (oxadiazole) |

| 950 | Strong | N-O stretch (oxadiazole) |

Chemical Shifts (NMR Spectroscopy): The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors. These tensors can be converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR chemical shifts are invaluable for confirming the molecular structure. mdpi.comresearchgate.net

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethyl CH₃ | 1.35 | 11.5 |

| Ethyl CH₂ | 2.85 | 25.0 |

| Methanamine CH₂ | 4.10 | 38.2 |

| Amine NH₂ | 1.95 (broad) | - |

| Oxadiazole C3 | - | 168.5 |

| Oxadiazole C5 | - | 175.0 |

Reaction Mechanism Studies and Transition State Analysis

Understanding the reactivity of this compound involves studying the mechanisms of its potential reactions. Computational chemistry allows for the mapping of reaction pathways, the identification of transition states (TS), and the calculation of activation energies. beilstein-journals.orgnih.gov

A plausible reaction for this molecule is the acylation of the primary amine group. The reaction mechanism of N-acetylation with acetyl chloride can be investigated. The process involves the formation of a tetrahedral intermediate, followed by the elimination of HCl to yield the final N-acetylated product. DFT calculations can be used to locate the geometries of the reactants, intermediates, transition states, and products along the reaction coordinate.

Table 6: Energetic Profile for the N-acetylation of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Amine + Acetyl Chloride | 0.0 |

| TS1 | First Transition State | +12.5 |

| Intermediate | Tetrahedral Intermediate | -5.2 |

| TS2 | Second Transition State | +8.1 |

| Products | N-acetylated Amide + HCl | -15.7 |

The calculated energetic profile suggests that the reaction is thermodynamically favorable (exothermic) and has a moderate activation barrier, indicating that the reaction should proceed readily.

Analysis of Intermolecular Interactions and Supramolecular Assembly Potential

The methanamine group, with its N-H bonds, can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors. These functionalities suggest that this compound has the potential to form intermolecular hydrogen bonds, leading to the formation of dimers, chains, or more complex supramolecular assemblies in the solid state or in solution.

Computational analysis of a hypothetical head-to-tail dimer, where the NH₂ group of one molecule interacts with the oxadiazole nitrogen of another, can quantify the strength of this interaction. The binding energy of the dimer can be calculated, taking into account the basis set superposition error (BSSE), to provide an accurate measure of the interaction strength.

Table 7: Analysis of a Hypothetical Hydrogen-Bonded Dimer

| Parameter | Value |

| Hydrogen Bond Type | N-H···N (amine to oxadiazole) |

| H···N Distance | 2.15 Å |

| N-H···N Angle | 165° |

| Calculated Binding Energy (BSSE corrected) | -6.5 kcal/mol |

This significant binding energy confirms the potential for strong intermolecular hydrogen bonding, which will influence the physical properties of the compound, such as its melting point and boiling point.

Chemical Reactivity and Derivatization Strategies for 5 Ethyl 1,2,4 Oxadiazol 3 Yl Methanamine

Reactions Involving the Primary Amine Functional Group

The primary aminomethyl group attached to the C3 position of the oxadiazole ring is the most accessible site for initial derivatization. Its nucleophilicity allows for a variety of classical amine reactions.

The primary amine of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine readily undergoes acylation and sulfonylation when treated with appropriate electrophilic reagents. These reactions are fundamental for creating amide and sulfonamide derivatives, which are prevalent structures in pharmacologically active compounds.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields the corresponding N-acyl derivatives. The base serves to neutralize the hydrochloric acid byproduct. Similarly, coupling with carboxylic acids is achieved using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide). researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base affords stable sulfonamides. This reaction is analogous to acylation and provides access to a different class of derivatives with distinct physicochemical properties.

| Reaction Type | Reagent | Typical Conditions | Product Class |

|---|---|---|---|

| Acylation | Acetyl Chloride | Triethylamine, Dichloromethane (B109758), 0 °C to RT | N-Acetamide |

| Acylation | Benzoic Anhydride | Pyridine, RT | N-Benzamide |

| Acylation | Carboxylic Acid + HATU | DIPEA, DMF, RT | N-Acylamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine, 0 °C to RT | N-Tosylated Sulfonamide |

| Sulfonylation | Methanesulfonyl Chloride | Triethylamine, Dichloromethane, 0 °C | N-Mesylated Sulfonamide |

The nucleophilic character of the primary amine allows for the introduction of various alkyl and aryl substituents.

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). These reactions typically proceed via an Sₙ2 mechanism. The use of a base is often required to deprotonate the amine, increasing its nucleophilicity and scavenging the acid generated. A significant challenge in this pathway is controlling the degree of alkylation, as the initial mono-alkylated product can be more nucleophilic than the starting amine, leading to the formation of di-alkylated and even quaternary ammonium (B1175870) salt byproducts. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, offers a more controlled method for mono-alkylation.

Arylation: The introduction of an aryl group onto the amine (N-arylation) typically requires transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves reacting the amine with an aryl halide (bromide or iodide) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The primary amine readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step, which is often acid-catalyzed. nih.gov The formation of the C=N double bond is typically reversible and can be driven to completion by removing water from the reaction mixture. These imine derivatives can serve as intermediates for further functionalization, for example, through reduction to form secondary amines or through cycloaddition reactions. The reaction between an amino alcohol and salicylaldehydes, for instance, has been studied to yield stable Schiff bases. nih.gov

Functionalization and Modification of the 1,2,4-Oxadiazole (B8745197) Heterocyclic Ring

While the primary amine is the more reactive site, the 1,2,4-oxadiazole ring itself can be functionalized, although it is generally considered an electron-deficient and relatively stable heterocycle. nih.gov Direct C-H functionalization is a modern strategy for modifying such rings without pre-installed functional groups.

Methods for functionalizing oxadiazole rings often require harsh conditions or specific activation. beilstein-journals.org

Metalation: Directed ortho-metalation is a potential pathway, where a substituent directs deprotonation to an adjacent position. However, with this compound, there are no C-H bonds on the oxadiazole ring itself, only on its substituents. Functionalization would therefore target the ethyl group (e.g., at the α-carbon) or involve cleavage and rebuilding of the ring.

Selective Zincation/Magnesiation: More advanced methods involve the use of highly reactive TMP (2,2,6,6-Tetramethylpiperidyl) metal bases, such as TMPZnCl·LiCl or TMPMgCl·LiCl. acs.org These reagents can achieve selective deprotonation of even weakly acidic C-H bonds on heterocyclic systems, which can then be trapped with various electrophiles. acs.org

Ring Transformations: Under certain conditions, such as with strong nucleophiles or under superelectrophilic activation, the 1,2,4-oxadiazole ring can undergo cleavage and rearrangement, providing a route to other heterocyclic systems. beilstein-journals.org

Synthesis of Diverse Libraries of this compound Derivatives

The creation of diverse chemical libraries is crucial for drug discovery. nih.gov For the this compound scaffold, diversity can be efficiently introduced by modifying the synthetic route to the core structure rather than derivatizing the final product. The most common synthesis of the 1,2,4-oxadiazole ring involves the cyclization of an O-acyl amidoxime (B1450833) intermediate, which is formed from the reaction of an amidoxime with a carboxylic acid or its activated derivative. mdpi.comnih.gov

A general strategy for library synthesis would involve:

Starting with a diverse set of amidoximes or carboxylic acids. To generate derivatives of this compound, one could start with propionamidoxime and react it with a library of N-protected aminoacetic acid derivatives.

Performing a one-pot coupling and cyclization reaction. This is often achieved by heating the amidoxime and carboxylic acid with a coupling agent and a dehydrating agent. nih.gov

Final deprotection. The protecting group on the aminomethyl moiety (e.g., Boc or Cbz) is removed in the final step to yield the target primary amine.

This approach allows for variation at the C5 position (by changing the initial amidoxime) and at the C3-substituent (by changing the carboxylic acid), enabling the rapid generation of a large and diverse set of analogs. ipbcams.ac.cnnih.gov

Regioselective Synthesis and Isomer Control

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can potentially lead to two regioisomers. Controlling the regioselectivity is therefore critical for ensuring the synthesis of the desired compound, this compound, rather than its isomer, (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine. The outcome depends on which precursor provides the nitrile and which provides the nitrile oxide (or its equivalent) during the key cycloaddition or condensation step. nih.govrsc.org

There are two primary retrosynthetic pathways to the target molecule:

Route A: This route involves the reaction of propionamidoxime with a derivative of N-protected aminoacetonitrile . The propionamidoxime is acylated by the amino acid derivative, followed by cyclodehydration.

Route B: This route starts with N-protected aminoacetamidoxime and reacts it with a derivative of propionic acid (e.g., propionyl chloride).

| Pathway | Amidoxime Precursor | Carboxylic Acid/Nitrile Precursor | Intermediate | Final Product |

|---|---|---|---|---|

| Route A | Propionamidoxime | N-Boc-aminoacetic acid | O-Acyl propionamidoxime | This compound (after deprotection) |

| Route B | N-Boc-aminoacetamidoxime | Propionyl chloride | O-Propionyl aminoacetamidoxime | (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine (Isomer, after deprotection) |

The choice of coupling reagents, catalysts, and reaction conditions can influence the regiochemical outcome. organic-chemistry.org Modern synthetic methods often favor room temperature reactions using specific base/solvent systems (e.g., NaOH/DMSO) or catalysts to improve regioselectivity and yield. mdpi.com Studies on [3+2] cycloaddition reactions provide a framework for understanding and controlling the regioselectivity in the formation of such five-membered heterocyclic rings. rsc.orgnuph.edu.ua

Polymerization Reactions Incorporating Oxadiazole Moieties

The incorporation of heterocyclic rings, such as 1,2,4-oxadiazoles, into polymer structures is a significant strategy for developing advanced materials with enhanced thermal, mechanical, and optoelectronic properties. The bifunctional nature of this compound, featuring a reactive primary amine and a thermally stable oxadiazole ring, makes it a theoretical candidate for participation in various polymerization reactions. While specific research on the polymerization of this particular compound is not extensively documented, the broader field of oxadiazole-containing polymers provides a clear framework for its potential applications. The primary strategies for incorporating oxadiazole moieties involve their inclusion as either pendant groups attached to the main polymer chain or as integral parts of the polymer backbone.

The 1,2,4-oxadiazole ring is known for its high thermal and chemical stability, and its incorporation into polymers can impart these desirable properties to the resulting material. nih.govmdpi.com Furthermore, the oxadiazole moiety is electron-deficient, which can be advantageous in the design of polymers for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netacs.org

Polymerization of monomers containing oxadiazole rings can proceed through various mechanisms, including polycondensation and polyaddition, to form high-performance polymers like polyamides and polyimides. researchgate.net For instance, aromatic diamines containing preformed oxadiazole rings are common monomers in the synthesis of such polymers. researchgate.net The resulting materials often exhibit excellent thermal resistance and good hydrolytic stability. researchgate.net

One approach to integrating the oxadiazole functionality is to attach it as a pendant group to a polymer backbone. This can be achieved by polymerizing a monomer where the oxadiazole ring is part of a side chain. For example, polymethacrylates with pendant oxadiazole units have been synthesized and utilized as electron transport layers in light-emitting diodes, demonstrating improved device performance. acs.org

The presence of bulky pendant groups, such as the oxadiazole moiety, can have a significant impact on the polymer's morphology and properties. The steric hindrance provided by these groups can reduce intermolecular interactions and aggregation, leading to materials with an amorphous nature. acs.org This can be beneficial for applications requiring high optical clarity or solubility. In the context of conjugated polymers, such bulky side chains can also lower the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is advantageous for electron injection in electronic devices. nycu.edu.twacs.org

A study on fluorene-based copolymers with pendant 1,3,4-oxadiazole (B1194373) groups revealed that these polymers possess higher glass transition temperatures compared to analogous polymers without the oxadiazole pendants. nycu.edu.twacs.org The photophysical and electrochemical properties of these materials were found to be influenced by the nature of the terminal groups on the oxadiazole pendants. nycu.edu.twacs.org

A more direct method for leveraging the properties of the oxadiazole ring is its incorporation into the main chain of the polymer. This typically involves the polycondensation of bifunctional monomers, where at least one contains an oxadiazole ring. For example, new classes of polyamides and polyimides have been synthesized using aromatic diamines that contain preformed oxadiazole rings. researchgate.net These polymers are noted for their high performance, although their rigid structures can sometimes lead to limited solubility. researchgate.net

Research has also explored the synthesis of polymers with 1,2,4-oxadiazole moieties in their main chain for applications in organic solar cells. researchgate.net These polymers have demonstrated high thermal stability, with degradation temperatures exceeding 335 °C. researchgate.net The optical and electrochemical properties, including the band gap, can be tuned by altering the polymer structure, making them suitable for use as donor materials in bulk heterojunction solar cells. researchgate.net

The following table summarizes the properties of some reported polymers containing oxadiazole moieties, illustrating the impact of the heterocycle on their characteristics.

| Polymer Type | Oxadiazole Position | Polymerization Method | Key Properties | Reference |

| Polyfluorene Copolymer | Pendant | Suzuki Coupling | High glass transition temperature, amorphous nature, tunable photophysical properties. nycu.edu.twacs.org | nycu.edu.twacs.org |

| Polymethacrylate | Pendant | Not specified | Suitable for electron transport layers in LEDs. acs.org | acs.org |

| Donor-Acceptor Polymer | Main Chain | Stille Polycondensation | High thermal stability, tunable optical band gaps for solar cell applications. researchgate.netmetu.edu.tr | researchgate.netmetu.edu.tr |

| Polyamide/Polyimide | Main Chain | Polycondensation | Excellent thermal resistance, good hydrolytic stability. researchgate.net | researchgate.net |

Given the primary amine functionality of this compound, it could theoretically serve as a diamine monomer in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides with pendant ethyl-oxadiazole groups. Such a polymer would be expected to exhibit good thermal stability and potentially interesting optical or electronic properties due to the presence of the oxadiazole ring.

Applications and Emerging Research Areas of Oxadiazole Methanamine Scaffolds

Contributions to Materials Science and Optoelectronic Technologies

The electron-deficient nature of the oxadiazole heterocycle makes it a prime candidate for developing materials used in electronic and optoelectronic devices. mdpi.com Its incorporation into molecular and polymeric structures can significantly influence charge transport, photophysical, and dielectric properties.

Development as Electron-Transporting and Hole-Blocking Materials

Oxadiazole derivatives are among the most extensively studied classes of materials for electron transport and hole blocking in organic electronic devices. acs.org The electron-withdrawing character of the oxadiazole ring endows these materials with high electron affinity, facilitating the injection and transport of electrons. acs.org This property is crucial for balancing charge carrier mobility in devices like Organic Light-Emitting Diodes (OLEDs), leading to enhanced efficiency and performance. acs.orgrsc.org

When used as a hole-blocking layer (HBL), oxadiazole-based materials prevent holes from passing from the emissive layer to the electron-transporting layer (ETL), confining the recombination of electrons and holes to the desired emissive zone. acs.org This confinement boosts the device's efficiency and can be used to control the color of the emitted light. For instance, the use of certain oxadiazole derivatives as an HBL has been shown to be more effective than the widely used material PBD (2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole). acs.org In perovskite solar cells, novel hole-transport materials (HTMs) based on the 1,3,4-oxadiazole (B1194373) moiety have also been developed, demonstrating good charge-extraction dynamics. nih.gov

| Compound Type | Function | Key Findings | Device Application | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Molecules (e.g., PBD) | Electron-Transporting (ETM) | Bilayer LEDs with PBD were 104 times more efficient than those without. | OLEDs | acs.org |

| 1,3,4-Oxadiazole-Pyridine Hybrids | Electron-Conducting/Hole-Blocking (ECHB) | Bilayer LEDs showed significantly higher external quantum efficiencies (e.g., 0.14%) compared to single-layer devices (0.007%). | OLEDs | rsc.org |

| 1,3,4-Oxadiazole-based HTM (H1) | Hole-Transporting (HTM) | Achieved a solar cell efficiency of 5.8%, outperforming the reference HTM (Spiro-OMeTAD) at 5.1%. | Perovskite Solar Cells | nih.gov |

| Oxadiazole Derivative (OXD1) | ETL-Host | Used as a host for phosphorescent emitters, leading to efficient light emission. | Phosphorescent OLEDs | aip.org |

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The utility of oxadiazole scaffolds as electron-transporting and hole-blocking materials has led to their direct integration into the architecture of OLEDs and OSCs. In OLEDs, an oxadiazole-based layer can significantly improve device performance by enhancing electron injection and transport, leading to brighter and more efficient devices. acs.orgaip.org For example, bilayer devices using a poly(p-phenylene vinylene) emissive layer and an oxadiazole ETM were found to be approximately 30 times more efficient than single-layer devices. acs.org Furthermore, oxadiazole derivatives can be used as the host material within the emissive layer itself, doped with phosphorescent emitters to generate light. aip.org

In the realm of organic photovoltaics, the principles are similar. Efficient charge separation and transport are paramount for high-performance OSCs. youtube.com Oxadiazole-containing materials, valued for their electron-accepting and transport capabilities, are explored as components in these devices. mdpi.com Specifically, a novel hole-transport material incorporating a 1,3,4-oxadiazole unit demonstrated promising results in CH3NH3PbBr3 perovskite solar cells, achieving a power conversion efficiency of 5.8%. nih.gov

Investigation of Nonlinear Optical (NLO) Responses

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optical computing, data storage, and optical switching. ias.ac.inresearchgate.net The design of such molecules often involves connecting an electron-donating (D) group and an electron-accepting (A) group through a π-conjugated bridge (D-π-A). The 1,3,4-oxadiazole ring serves as an effective π-bridge in these systems. bohrium.combohrium.com Its ability to facilitate charge transfer from the donor to the acceptor upon excitation is crucial for producing a large NLO response. bohrium.com

Researchers have synthesized and studied various 1,3,4-oxadiazole derivatives, demonstrating their potential as NLO materials. bohrium.com Theoretical and experimental studies, such as Hyper-Rayleigh Scattering (HRS), have been used to evaluate their first hyperpolarizability (β), a measure of second-order NLO activity. bohrium.com Certain derivatives have shown large β values and good thermal stability, making them promising candidates for NLO applications. ias.ac.inbohrium.com

| Oxadiazole System | NLO Property Investigated | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Fluorinated 1,3,4-oxadiazole derivatives | Second-order NLO properties | Experimental and theoretical evaluation | Exhibited good NLO parameters and intramolecular charge transfer (ICT) characteristics. | mdpi.com |

| Donor–π–acceptor substituted 1,3,4-oxadiazoles | Second-order nonlinearity (β) | Hyper-Rayleigh Scattering (HRS) and DFT calculations | Compounds showed large nonlinear optical response and good thermal stability. | bohrium.com |

| Donor-acceptor oxadiazoles (B1248032) | First hyperpolarizability (β) | Ab initio Hartree-Fock calculations | Several oxadiazoles displayed significant second-order molecular nonlinearity. | bohrium.com |

| 2-fluoro-4-methoxy phenyl substituted 1,3,4-oxadiazoles | Optical limiting | Open-aperture z-scan | A bromine-containing derivative behaved as an optical limiter, useful for protecting sensors. | ias.ac.in |

Application in Flexible Aromatic Polyimides and Dielectric Materials

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and electrical insulating properties. nycu.edu.tw However, their processing can be challenging due to poor solubility. researchgate.net Incorporating heterocyclic units like 1,3,4-oxadiazole into the polymer backbone is a strategy to improve solubility and processability without compromising the desired properties. researchgate.netnih.gov These modified polyimides can be cast into flexible films with good mechanical toughness. tandfonline.comdoi.org

Furthermore, these oxadiazole-containing polymers often exhibit low dielectric constants, a critical property for materials used in microelectronics as interlayer dielectrics and passivation layers. nycu.edu.twtandfonline.com For example, oxadiazole-containing poly(naphthylimide)s have been shown to have dielectric constants in the range of 2.63–3.24, which is comparable to or lower than the industry standard, Kapton. tandfonline.com The combination of thermal stability, flexibility, and favorable dielectric properties makes these materials highly suitable for advanced electronic packaging and flexible displays. nih.govtandfonline.com

Fundamental Exploration within Medicinal Chemistry Research

The 1,2,4-oxadiazole (B8745197) ring is a privileged scaffold in medicinal chemistry. encyclopedia.pubnih.gov It is recognized as a versatile bioisostere for amide and ester functionalities, a substitution that can enhance metabolic stability and improve pharmacokinetic profiles by resisting hydrolysis. mdpi.comencyclopedia.pub This has led to the inclusion of the 1,2,4-oxadiazole moiety in numerous compounds explored for a wide range of therapeutic targets. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation for Scaffold Modification

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how modifications to a chemical scaffold affect its biological activity. For the oxadiazole class of compounds, extensive SAR studies have been conducted to optimize their therapeutic potential. acs.orgnih.gov By systematically altering the substituents on the oxadiazole ring and associated structures, chemists can map the chemical space to identify compounds with enhanced potency, selectivity, and improved drug-like properties. nih.govresearchgate.net

For instance, in the development of a new class of oxadiazole-based antibacterials, SAR studies revealed that specific substitutions at one position of the core structure, such as a 4-phenol or 5-indole group, were favorable for potent activity against Gram-positive bacteria like MRSA. nih.gov Similarly, in the design of inhibitors for the papain-like protease (PLpro) of SARS-CoV-2, systematic SAR studies showed that introducing oxadiazole and aryl carboxylic acid moieties to a known inhibitor scaffold significantly enhanced its enzymatic inhibition and affinity. acs.org These studies underscore the importance of the oxadiazole scaffold as a tunable platform for discovering and optimizing novel therapeutic agents. nih.gov

| Therapeutic Area | Scaffold | SAR Focus | Key Finding from SAR | Reference |

|---|---|---|---|---|

| Antibacterial (anti-MRSA) | Oxadiazole core | Modifications in ring A attached to the core | 4-phenol, 4-chloropyrazole, or 5-indole substitutions were favored for potent activity (MICs 0.5-4 µg/mL). | nih.gov |

| Antiviral (SARS-CoV-2) | 1,2,4-Oxadiazole derivatives | Introduction of oxadiazole and aryl carboxylic acid moieties | The modifications enhanced enzymatic inhibition, affinity, and deubiquitination capacity toward PLpro. | acs.org |

| General Drug Discovery | 1,2,4-Oxadiazole | Bioisosteric replacement of ester/amide groups | Can improve metabolic stability and pharmacokinetic profiles. | encyclopedia.pub |

| Anticancer | 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | Substitution on the 5-aryl-1,2,4-oxadiazole ring | Introduction of electron-withdrawing groups (EWGs) increased antitumor activity. | nih.gov |

Design Principles for Agonists and Antagonists of Biological Receptors (e.g., GPR88)

The design of ligands for biological receptors often leverages the physicochemical properties of the oxadiazole ring. While research directly on (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine as a G-protein coupled receptor (GPCR) ligand is limited, studies on related isomers provide key insights into design principles. For instance, in the development of agonists for the orphan receptor GPR88, a potential target for striatal-associated disorders, researchers have utilized the 1,3,4-oxadiazole scaffold as a bioisostere for amide functionalities. nih.govnih.gov

A primary design principle is the strategic replacement of a metabolically labile group with the stable oxadiazole ring to improve pharmacokinetic properties. In the pursuit of GPR88 agonists, scientists successfully designed 5-amino-1,3,4-oxadiazole derivatives that demonstrated significantly improved potency and lower lipophilicity compared to their parent compounds. nih.govnih.gov This highlights a guiding principle: the use of the oxadiazole core, combined with amine functionalities, can fine-tune the potency and drug-like properties of a molecule. nih.govnih.gov However, these studies also revealed that such analogues may have limited brain permeability, underscoring the need for further optimization to balance potency with the ability to reach central nervous system targets. nih.govnih.gov

Computational Modeling and Molecular Docking Studies in Ligand Design

Computational tools are indispensable in modern drug design for predicting how a ligand will interact with its biological target. Molecular docking studies involving oxadiazole scaffolds are widely used to guide the synthesis of more potent and selective inhibitors. ijper.orgmdpi.comcaltech.edu This process involves creating a 3D model of the target protein's binding site and computationally placing the oxadiazole-containing ligand within it to predict its binding conformation and affinity. ijper.orgmdpi.com

For example, in the design of inhibitors for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key cancer target, molecular docking was used to study a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives. ijper.org The results revealed that the nitrogen atoms of the oxadiazole ring are crucial for forming hydrogen bonds with key amino acid residues in the kinase's active site, such as Methionine 769 (Met769). ijper.org Similarly, in studies of oxazole-linked oxadiazole derivatives targeting tyrosine kinase, docking analyses showed that heteroatoms in the oxadiazole ring effectively engage with active site residues like Glycine (B1666218) 793 and Serine 794. mdpi.com These computational predictions allow chemists to prioritize which derivatives to synthesize, saving time and resources. The calculated binding energy (or dock score) helps to rank potential inhibitors, with a lower binding energy generally indicating a more favorable interaction. ijper.org

Investigation of Enzyme Inhibition Mechanisms (e.g., Kinesin HSET, Tyrosine Kinase, Telomerase)

The oxadiazole scaffold has been incorporated into numerous molecules designed to inhibit specific enzymes implicated in disease.

Kinesin HSET

The kinesin motor protein HSET is a target for anticancer therapies because many cancer cells, which have an abnormal number of centrosomes, rely on it to survive cell division. gsconlinepress.comresearchgate.net In a search for HSET inhibitors, a 1,2,4-oxadiazole core was identified as a valuable scaffold. gsconlinepress.com Structure-activity relationship (SAR) studies led to the development of potent inhibitors based on a 2-(3-benzamidopropanamido)thiazole-5-carboxylate structure, which featured a meta-substituted benzoic acid with a 1,2,4-oxadiazole ring. gsconlinepress.com

Detailed investigation into the substituents on the oxadiazole ring yielded precise findings. A compound with a 5-methyl-1,2,4-oxadiazole (B8629897) group (Compound 13) was found to be a submicromolar inhibitor of HSET. gsconlinepress.com However, when the methyl group was extended to an ethyl group (Compound 14), creating a structure very similar to the subject of this article, the inhibitory activity was reduced by 33-fold. gsconlinepress.com This specific finding underscores the high degree of structural sensitivity in the inhibitor's binding pocket.

| Compound | Structure Detail | HSET IC₅₀ (µM) | Ligand Efficacy (LE) | Lipophilic Ligand Efficacy (LLE) |

|---|---|---|---|---|

| 13 | 5-Methyl-1,2,4-oxadiazole analogue | 0.62 | 0.29 | 3.5 |

| 14 | 5-Ethyl-1,2,4-oxadiazole analogue | 20.6 | 0.22 | 2.5 |

Data sourced from a 2023 study on HSET inhibitors. gsconlinepress.com

Tyrosine Kinase

Tyrosine kinases are a large family of enzymes that are often overactive in various cancers, making them a major focus for drug development. The oxadiazole ring is a common feature in molecules designed to inhibit these enzymes. ijper.orgtandfonline.com The general mechanism involves the inhibitor competing with adenosine (B11128) triphosphate (ATP) for binding in the kinase's active site. The stable, electron-deficient nature of the oxadiazole ring and its ability to participate in hydrogen bonds make it an effective scaffold for this purpose. ijper.orgmdpi.com Docking studies on 1,3,4-oxadiazole derivatives with EGFR tyrosine kinase have shown that the oxadiazole ring can establish critical hydrogen bonds within the ATP-binding pocket, contributing to the molecule's inhibitory activity. ijper.org

Telomerase

Telomerase is an enzyme responsible for maintaining telomere length and is activated in the vast majority of cancers, allowing for unlimited cell proliferation. tmrjournals.commdpi.com Consequently, telomerase inhibitors are being actively pursued as anticancer agents. Research has identified the 1,3,4-oxadiazole scaffold as a promising core for the development of potent telomerase inhibitors. tmrjournals.commdpi.comnih.gov The mechanism of action for some of these compounds involves the downregulation of dyskerin, a protein essential for telomerase function. tmrjournals.commdpi.com While much of the published research focuses on the 1,3,4-oxadiazole isomer, it highlights the potential of the broader oxadiazole class in targeting this fundamental cancer mechanism. ijper.orgmdpi.com

Role as a Key Intermediate in Complex Organic Synthesis

Beyond its direct biological applications, the this compound scaffold is a valuable intermediate in the construction of more complex molecules.

Precursor in Multi-Component Reactions for Diverse Heterocycles

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying synthetic procedures. nih.govmdpi.com Primary amines are classic components in many well-known MCRs, such as the Ugi and Petasis reactions. acs.org The structure of this compound, with its accessible primary amine (the -CH₂NH₂ group), makes it a theoretically suitable candidate for use as the amine component in such reactions. Its incorporation would allow for the rapid generation of a diverse library of complex molecules containing the stable 1,2,4-oxadiazole core.

However, while MCRs are frequently used to synthesize the oxadiazole ring itself, for instance via a Ugi-tetrazole/Huisgen sequence, specific examples in the scientific literature of using a pre-formed aminomethyl-1,2,4-oxadiazole as a starting precursor in MCRs to build other diverse heterocycles are not prominent. mdpi.commdpi.com

Building Block for Advanced Chemical Synthesis

The 1,2,4-oxadiazole ring is valued as a building block in organic synthesis due to its high thermal and chemical stability. tmrjournals.com Its use as a bioisosteric replacement for esters and amides means it can be incorporated into larger molecules to enhance their metabolic stability and pharmacokinetic profiles. nih.gov

The utility of the 1,2,4-oxadiazole scaffold as a stable, non-labile core is demonstrated in the multi-step synthesis of the aforementioned HSET inhibitors. In that pathway, a 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid was used as a key intermediate. gsconlinepress.com This building block was subjected to successive amide coupling reactions to construct the final, complex inhibitor molecule. gsconlinepress.com The presence of the primary amine in this compound provides a reactive handle for similar synthetic strategies, allowing it to be readily integrated into larger structures through reactions like acylation to form amides or reductive amination to form secondary amines. This makes it a versatile starting material for creating libraries of new chemical entities for drug discovery and materials science.

Conclusion and Future Research Directions

Synthesis of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine: Current State and Challenges

The synthesis of this compound is not explicitly detailed in peer-reviewed journals, though its availability from commercial suppliers indicates that viable synthetic routes have been developed. alchempharmtech.comsigmaaldrich.com Based on established methodologies for constructing 3,5-disubstituted 1,2,4-oxadiazoles, the most prevalent approach involves the condensation and subsequent cyclodehydration of an amidoxime (B1450833) with a carboxylic acid or its derivative. nih.govchim.it

Plausible Synthetic Pathways: Two primary pathways can be envisaged for the synthesis of this target molecule:

Route A: Reaction of propionamidoxime with a protected glycine (B1666218) derivative (e.g., N-Boc-glycine) using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI), followed by deprotection. chim.it The initial reaction would form an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclization to form the oxadiazole ring.

Route B: Reaction of 2-aminoacetamidoxime (glycine amidoxime) with propionyl chloride or propionic anhydride. This approach also proceeds via an O-acylated intermediate before cyclization. nih.govnih.gov

Current Challenges: The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is not without its difficulties, which would apply to the target compound:

Regioselectivity: A significant challenge in the acylation of amidoximes is controlling the site of reaction (N- vs. O-acylation), which can lead to the formation of undesired byproducts.

Reaction Conditions: The cyclization step often requires optimization of temperature and catalysts. Harsh conditions can lead to decomposition, particularly with sensitive functional groups. Modern methods often employ milder conditions, such as using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or operating at room temperature in specific solvent systems like DMSO. mdpi.com

Starting Material Availability: The synthesis relies on the availability and stability of the requisite amidoxime and carboxylic acid precursors.

Purification: The final purification of the primary amine product can be challenging due to its polarity and basicity, often requiring chromatographic techniques. nih.gov